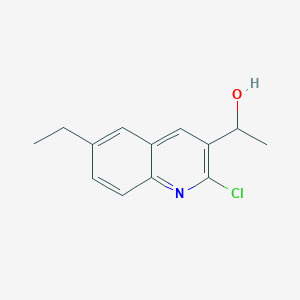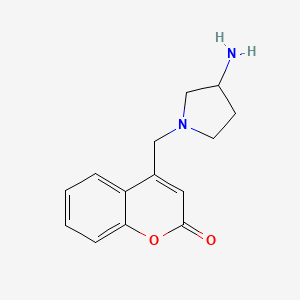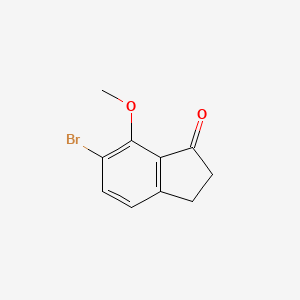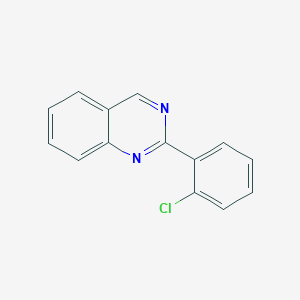
(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4,4-difluoropipéridin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BF2N3O2 and a molecular weight of 243.02 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Préparation
La synthèse de l’acide (2-(4,4-difluoropipéridin-1-yl)pyrimidin-5-yl)boronique implique généralement la réaction de la 2-chloropyrimidine avec la 4,4-difluoropipéridine dans des conditions spécifiques pour former le composé intermédiaire. Cet intermédiaire est ensuite soumis à une réaction de borylation en utilisant un réactif d’acide boronique pour donner le produit final . Les méthodes de production industrielle peuvent impliquer l’optimisation de ces voies de synthèse pour améliorer le rendement et la pureté.
Méthodes De Préparation
The synthesis of (2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-chloropyrimidine with 4,4-difluoropiperidine under specific conditions to form the intermediate compound. This intermediate is then subjected to a boronation reaction using a boronic acid reagent to yield the final product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Des Réactions Chimiques
L’acide (2-(4,4-difluoropipéridin-1-yl)pyrimidin-5-yl)boronique subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs courants pour donner des dérivés réduits.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe acide boronique est remplacé par d’autres nucléophiles.
Réactions de couplage : Ce composé est souvent utilisé dans les réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone avec des halogénures d’aryle ou de vinyle.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et des catalyseurs au palladium pour les réactions de couplage. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
L’acide (2-(4,4-difluoropipéridin-1-yl)pyrimidin-5-yl)boronique a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques complexes et dans diverses réactions de couplage.
Biologie : Ce composé est utilisé dans le développement de molécules biologiquement actives et comme sonde dans les tests biochimiques.
Médecine : Il est exploré pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Applications De Recherche Scientifique
(2-(4,4-Difluoropiperidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.
Biology: This compound is used in the development of biologically active molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
Le mécanisme d’action de l’acide (2-(4,4-difluoropipéridin-1-yl)pyrimidin-5-yl)boronique implique son interaction avec des cibles moléculaires spécifiques. Le groupe acide boronique peut former des liaisons covalentes réversibles avec des diols et d’autres nucléophiles, ce qui le rend utile dans l’inhibition enzymatique et comme sonde moléculaire. Les voies impliquées dépendent de l’application et de la molécule cible spécifiques .
Comparaison Avec Des Composés Similaires
L’acide (2-(4,4-difluoropipéridin-1-yl)pyrimidin-5-yl)boronique peut être comparé à d’autres dérivés d’acide boronique tels que :
Acide phénylboronique : Couramment utilisé dans les réactions de couplage de Suzuki-Miyaura.
Acide 4-fluorophénylboronique : Structure similaire mais avec une réactivité et des applications différentes.
Acide 2-pyridylboronique : Utilisé dans la synthèse de composés hétérocycliques.
Le caractère unique de l’acide (2-(4,4-difluoropipéridin-1-yl)pyrimidin-5-yl)boronique réside dans sa structure spécifique, qui lui confère une réactivité particulière et le rend adapté à des applications spécialisées dans la recherche et l’industrie .
Propriétés
Formule moléculaire |
C9H12BF2N3O2 |
|---|---|
Poids moléculaire |
243.02 g/mol |
Nom IUPAC |
[2-(4,4-difluoropiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H12BF2N3O2/c11-9(12)1-3-15(4-2-9)8-13-5-7(6-14-8)10(16)17/h5-6,16-17H,1-4H2 |
Clé InChI |
JNZKLRAPVLOTCM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)N2CCC(CC2)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















